molecular formula C11H16BrN3O2 B1528024 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester CAS No. 1250999-20-2

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

Cat. No.: B1528024
CAS No.: 1250999-20-2
M. Wt: 302.17 g/mol
InChI Key: AQQGQTWDRQGKBM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester typically involves organic synthesis methods. One common synthetic route includes the following steps :

  • Dissolve 2,3-dichloroimidazole in dimethyl sulfoxide.
  • Add tert-butyl hydroxyvalerate and react at low temperature.
  • Introduce tin(II) bromide and ethylenediamine, gradually increasing the reaction temperature.
  • Extract the product with ether and purify by crystallization to obtain the target compound.

Chemical Reactions Analysis

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like cesium carbonate, solvents like dimethyl sulfoxide, and catalysts such as transition metals . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester is utilized in various scientific research fields, including :

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In the development of bioactive molecules and potential pharmaceuticals.

    Medicine: For the synthesis of compounds with potential therapeutic applications.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as :

  • 2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
  • 2-Bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7-carboxylate

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The unique combination of the bromine atom and the tert-butyl ester group in this compound contributes to its distinct properties and uses.

Properties

IUPAC Name

tert-butyl 2-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-14-6-8(12)13-9(14)7-15/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGQTWDRQGKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 2
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 5
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

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